3-Hydroxy-4-(1-naphthyldiazenyl)-2,7-naphthalenedisulfonic acid
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Overview
Description
3-Hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid is an organic compound known for its vibrant color and its use in various scientific applications. This compound is part of the azo dye family, which is characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. The compound’s structure includes two naphthalene rings, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The process begins with the sulfonation of naphthalene to produce naphthalene-2,7-disulfonic acid. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt. The diazonium salt is subsequently coupled with 3-hydroxy-naphthalene to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid, nitric acid, and halogens under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-Hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and cytotoxic properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in various applications. The molecular targets and pathways involved include interactions with enzymes and cellular membranes, leading to potential antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt
- 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt
Uniqueness
3-Hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid is unique due to its specific structural features, including the azo group and the presence of two sulfonic acid groups. These features contribute to its distinct chemical reactivity and solubility properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C20H14N2O7S2 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H14N2O7S2/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17/h1-11,23H,(H,24,25,26)(H,27,28,29) |
InChI Key |
AIOLRLMFOWGSPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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